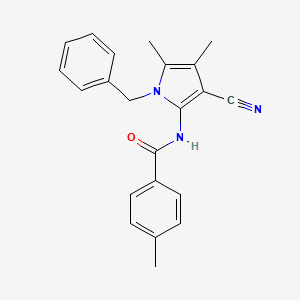

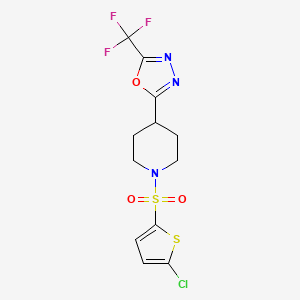

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-methylbenzenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-methylbenzenecarboxamide, also known as BAY 41-2272, is a chemical compound that has been studied for its potential therapeutic applications. This compound has been shown to have a wide range of effects on the body, including vasodilation, anti-inflammatory effects, and anti-cancer properties. In

Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

Synthesis Techniques : N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-methylbenzenecarboxamide is involved in various chemical synthesis processes. For example, the reaction of 3-aroyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with cyclic enehydrazino ketones has been studied, leading to the formation of complex compounds, including benzamides. This research indicates the compound's role in synthesizing novel molecular structures (Racheva, Aliev, & Maslivets, 2008).

Potential Antitumor Applications : A study on cyanoacetamide in heterocyclic chemistry reported the synthesis of various derivatives, including those related to the chemical structure . These derivatives were evaluated for antitumor and antioxidant activities, highlighting the potential biomedical applications of these compounds (Bialy & Gouda, 2011).

Synthesis of Progestrone Receptor Modulator : Another study focused on synthesizing a novel nonsteroidal progestrone receptor modulator using a similar compound. This research contributes to understanding the synthesis processes for pharmaceutical applications (Xiao Yong-mei, 2013).

Material Science and Engineering

Corrosion Inhibition : A study investigated the corrosion inhibition efficiency of N,N-dimethyl-4-(((1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)-N-alkylbenzenaminium bromide surfactant at carbon steel/hydrochloric acid interface. This research is pertinent to understanding how similar compounds can be used in material science, specifically in corrosion inhibition (Tawfik, 2015).

Conducting Polymers : In the field of conducting polymers, a study on Poly[bis(pyrrol-2-yl)arylenes] explored how these materials, synthesized from low oxidation potential monomers based on pyrrole, including dimethyl derivatives, could be utilized. This research opens avenues for using similar compounds in the development of new conducting polymers (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

Biomedical Research

Anticancer Activity : A research paper on potential 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing benzimidazole template discussed the design, synthesis, and in vitro anticancer activity of various derivatives. This study signifies the relevance of similar compounds in developing new anticancer drugs (Rasal, Sonawane, & Jagtap, 2020).

Monoclonal Antibody Production : In the field of biotechnology, a study focused on how 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide could improve monoclonal antibody production in a Chinese hamster ovary cell culture. This research is significant for understanding how similar compounds can enhance biopharmaceutical production processes (Aki, Katsumata, Kakihara, Nonaka, & Fujiwara, 2021).

Safety and Hazards

Propiedades

IUPAC Name |

N-(1-benzyl-3-cyano-4,5-dimethylpyrrol-2-yl)-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O/c1-15-9-11-19(12-10-15)22(26)24-21-20(13-23)16(2)17(3)25(21)14-18-7-5-4-6-8-18/h4-12H,14H2,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DESBBVIYLAYEIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(C(=C(N2CC3=CC=CC=C3)C)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Benzyl-1-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2609910.png)

![1,7-dimethyl-8-(2-morpholinoethyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2609917.png)

![N-(3-chlorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2609919.png)

![[1-Oxido-4-(trifluoromethyl)pyridin-1-ium-3-yl]methanamine](/img/no-structure.png)

![2-Chloro-N-[4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide](/img/structure/B2609924.png)

![3-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one](/img/structure/B2609926.png)

![2-cyano-N-[2-(4-methoxyphenyl)ethyl]-3-(3-methylfuran-2-yl)prop-2-enamide](/img/structure/B2609928.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane](/img/structure/B2609929.png)

![7-[(2-chlorophenyl)methyl]-8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylpurine-2,6-dione](/img/structure/B2609932.png)